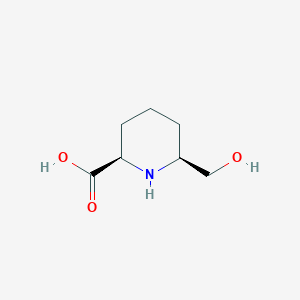

2-Piperidinecarboxylicacid,6--,-

Description

BenchChem offers high-quality 2-Piperidinecarboxylicacid,6--,- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperidinecarboxylicacid,6--,- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

161431-60-3 |

|---|---|

Molecular Formula |

C7H13NO3 |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

(2R,6S)-6-(hydroxymethyl)piperidine-2-carboxylic acid |

InChI |

InChI=1S/C7H13NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h5-6,8-9H,1-4H2,(H,10,11)/t5-,6+/m0/s1 |

InChI Key |

OIHIUNWHKBRWJW-NTSWFWBYSA-N |

SMILES |

C1CC(NC(C1)C(=O)O)CO |

Isomeric SMILES |

C1C[C@H](N[C@H](C1)C(=O)O)CO |

Canonical SMILES |

C1CC(NC(C1)C(=O)O)CO |

Synonyms |

2-Piperidinecarboxylicacid,6-(hydroxymethyl)-,cis-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S)-6-Oxo-2-piperidinecarboxylic Acid: A Chiral Synthon for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

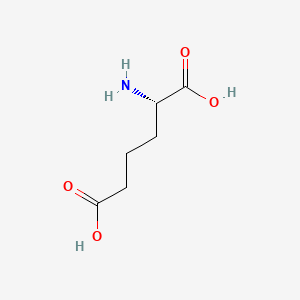

(S)-6-Oxo-2-piperidinecarboxylic acid, also known as 6-Oxo-L-pipecolic acid or L-Pyrohomoglutamic acid, is a chiral cyclic amino acid derivative that has garnered significant attention in the field of medicinal chemistry and drug development. Its rigid, stereochemically defined structure makes it an invaluable chiral building block, or synthon, for the synthesis of complex and biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-6-Oxo-2-piperidinecarboxylic acid, with a focus on its role in the development of novel therapeutics.

Core Chemical and Physical Properties

(S)-6-Oxo-2-piperidinecarboxylic acid is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented in the table below.[1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₃ | [1][2] |

| Molecular Weight | 143.14 g/mol | [1][2] |

| CAS Number | 34622-39-4 | [1] |

| IUPAC Name | (2S)-6-oxopiperidine-2-carboxylic acid | [2] |

| Synonyms | 6-Oxo-L-pipecolic acid, (S)-2-Piperidone-6-carboxylic acid, L-Pyrohomoglutamic acid | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in water and some organic solvents | [3] |

Spectroscopic Characterization

While specific, high-resolution spectra for (S)-6-Oxo-2-piperidinecarboxylic acid are not widely available in public databases, data for the closely related compound 2-piperidinecarboxylic acid can provide valuable reference points.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For 2-piperidinecarboxylic acid, ¹H NMR and ¹³C NMR data are available. These spectra would be expected to be similar to those of (S)-6-Oxo-2-piperidinecarboxylic acid, with the key difference being the presence of a carbonyl group at the 6-position, which would deshield adjacent protons and carbons.

Infrared (IR) Spectroscopy: The IR spectrum of (S)-6-Oxo-2-piperidinecarboxylic acid would be expected to show characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the carboxylic acid C=O stretch (~1700-1725 cm⁻¹), the amide C=O stretch (~1650 cm⁻¹), and the N-H stretch (~3200-3400 cm⁻¹). An IR spectrum for 2-piperidinecarboxylic acid is available from the NIST WebBook and can serve as a foundational reference.[4]

Synthesis of (S)-6-Oxo-2-piperidinecarboxylic Acid

The synthesis of (S)-6-Oxo-2-piperidinecarboxylic acid can be approached through both chemical and enzymatic routes, with the latter often being preferred for its stereoselectivity.

Chemical Synthesis

A common chemical synthesis approach involves the cyclization of a protected L-glutamic acid derivative.

Illustrative Chemical Synthesis Workflow:

Caption: Biosynthetic pathway of (S)-6-Oxo-2-piperidinecarboxylic acid from L-lysine.

This pathway utilizes enzymes such as L-lysine ε-oxidase or L-lysine ε-aminotransferase to convert the ε-amino group of L-lysine into an aldehyde. [5][6]The resulting intermediate, α-aminoadipic-δ-semialdehyde, then undergoes a spontaneous intramolecular cyclization and subsequent oxidation to yield (S)-6-Oxo-2-piperidinecarboxylic acid.

Applications in Drug Discovery and Development

The rigid, chiral scaffold of (S)-6-Oxo-2-piperidinecarboxylic acid makes it a valuable starting material for the synthesis of a variety of biologically active molecules.

Synthesis of FK506-Binding Protein (FKBP) Inhibitors

(S)-6-Oxo-2-piperidinecarboxylic acid is a key component in the synthesis of potent and selective inhibitors of FK506-binding proteins (FKBPs), particularly FKBP51. [1]FKBP51 is a co-chaperone that has been implicated in a range of stress-related and metabolic disorders. [7] FKBP51 Signaling Pathway and Therapeutic Intervention:

Caption: Simplified FKBP51 signaling pathway and the point of intervention by inhibitors.

FKBP51 is involved in the regulation of the glucocorticoid receptor (GR) and other signaling pathways such as NF-κB and Akt. [8][9]Dysregulation of FKBP51 activity is associated with depression, post-traumatic stress disorder (PTSD), obesity, and type 2 diabetes. [7][9]Inhibitors synthesized from (S)-6-Oxo-2-piperidinecarboxylic acid can modulate these pathways, offering potential therapeutic benefits. [10]

Synthesis of β-Lactam Antibiotics

(S)-6-Oxo-2-piperidinecarboxylic acid can be used to synthesize functionalized β-lactam N-heterocycles. [1]The β-lactam ring is the core structural component of a major class of antibiotics, including penicillins and cephalosporins. [11] Mechanism of Action of β-Lactam Antibiotics:

Caption: The mechanism of action of β-lactam antibiotics on bacterial cell wall synthesis.

β-lactam antibiotics inhibit the activity of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. [12][13]This inhibition leads to a weakened cell wall and ultimately cell lysis, making them effective bactericidal agents. [14][15]The use of (S)-6-Oxo-2-piperidinecarboxylic acid as a starting material allows for the creation of novel β-lactam structures with potentially improved efficacy or a broader spectrum of activity. [16]

Safety and Handling

(S)-6-Oxo-2-piperidinecarboxylic acid is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. [1]Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a well-ventilated area.

Conclusion

(S)-6-Oxo-2-piperidinecarboxylic acid stands out as a versatile and valuable chiral building block in modern drug discovery. Its well-defined stereochemistry and reactive functional groups provide a robust platform for the synthesis of complex molecular architectures with significant therapeutic potential. From targeting the intricate signaling pathways of FKBP51 in neurological and metabolic diseases to forming the core of novel β-lactam antibiotics, the applications of this synthon are both diverse and impactful. As research continues to uncover new biological targets and synthetic methodologies, the importance of (S)-6-Oxo-2-piperidinecarboxylic acid in the development of next-generation therapeutics is poised to grow.

References

-

β-Lactam antibiotic. In: Wikipedia. ; 2024. Accessed February 13, 2026. [Link]

- Cho H, Uehara T, Bernhardt TG. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery. Proc Natl Acad Sci U S A. 2014;111(17):6431-6436. doi:10.1073/pnas.1402213111

- Katzung BG, Trevor AJ. Katzung & Trevor's Pharmacology: Examination & Board Review. 13th ed. McGraw-Hill; 2021.

-

Acharya T. Beta-Lactam Antibiotics: Mechanism of Action, Resistance. Microbe Online. Published March 31, 2020. Accessed February 13, 2026. [Link]

- Sivils JC, Storer CL, Galigniana MD, Cox MB. FKBP51 and FKBP52 in signaling and disease. Biochim Biophys Acta. 2011;1812(12):1597-1605. doi:10.1016/j.bbadis.2011.08.001

- The Many Faces of FKBP51. Int J Mol Sci. 2019;20(3):551. doi:10.3390/ijms20030551

- Picomolar FKBP inhibitors enabled by a single water-displacing methyl group in bicyclic [4.3.1] aza-amides. Chem Sci. 2021;12(44):14816-14823. doi:10.1039/d1sc04638a

-

FKBP51 affects insulin signaling and consequently glucose uptake. a, b... ResearchGate. Accessed February 13, 2026. [Link]

- The Role of FKBPs in Complex Disorders: Neuropsychiatric Diseases, Cancer, and Type 2 Diabetes Mellitus. Int J Mol Sci. 2024;25(9):5058. doi:10.3390/ijms25095058

- FKBP5/FKBP51-mediated signaling pathways in neuropsychiatric diseases: Insights for biomarker development and targeted therapies. Neurobiol Stress. 2025;39:100762. doi:10.1016/j.ynstr.2025.100762

-

13C NMR (CDCl3, 125 MHz) δ 14.3, 6 - The Royal Society of Chemistry. Accessed February 13, 2026. [Link]

-

(S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID. ChemBK. Accessed February 13, 2026. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Accessed February 13, 2026. [Link]

-

FTIR absorption spectrum (in KBr pellet under complete dry conditions... ResearchGate. Accessed February 13, 2026. [Link]

- The Synthesis of β-Lactams. Org React. 2011;1-235. doi:10.1002/0471264180.or076.01

-

2-Piperidinecarboxylic acid. NIST WebBook. Accessed February 13, 2026. [Link]

-

(S)-6-Oxo-2-piperidinecarboxylic acid. PubChem. Accessed February 13, 2026. [Link]

- Method for producing hydroxy-L-pipecolic acid. US Patent 10,954,539 B2. Published March 23, 2021. Accessed February 13, 2026.

-

β-Lactam synthesis. Organic Chemistry Portal. Accessed February 13, 2026. [Link]

- Novel and Recent Synthesis and Applications of β-Lactams. Curr Org Chem. 2013;17(10):1034-1058. doi:10.2174/1385272811317100003

- Saura-Sanmartin A, Andreu-Ardil L. Stereoselective synthesis of β-lactams: recent examples. Org Biomol Chem. 2023;21(16):3296-3306. doi:10.1039/d3ob00309d

-

Schematic representation of PIP biosynthesis from L-lysine (6). ResearchGate. Accessed February 13, 2026. [Link]

- 5 Combination of 1H and 13C NMR Spectroscopy. In: Structure Elucidation by NMR in Organic Chemistry. ; 2011:183-204.

-

(a – h) Decomposed FTIR spectra of KBr pellets of lyophilized and... ResearchGate. Accessed February 13, 2026. [Link]

-

(a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by... ResearchGate. Accessed February 13, 2026. [Link]

-

2,6-Dioxo-piperidine-4-carboxylic acid - Optional[FTIR] - Spectrum - SpectraBase. Accessed February 13, 2026. [Link]

- Synthesis of 1-piperideine-6-carboxylic acid produced by L-lysine-epsilon-aminotransferase from the Streptomyces clavuligerus gene expressed in Escherichia coli. J Agric Food Chem. 2007;55(5):1767-1772. doi:10.1021/jf062975u

- Reversion of L-lysine inhibition of penicillin G biosynthesis by 6-oxopiperidine-2-carboxylic acid in Penicillium chrysogenum PQ-96. Appl Microbiol Biotechnol. 1990;34(3):397-398. doi:10.1007/BF00170067

- A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallogr E. 2004;60(Pt 7):o1038-o1039. doi:10.1107/s1600536804011626

-

6-Oxopiperidine-2-carboxylic acid. PubChem. Accessed February 13, 2026. [Link]

Sources

- 1. (S)-2-哌啶酮-6-羧酸 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. (S)-6-Oxo-2-piperidinecarboxylic acid | C6H9NO3 | CID 11126383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 2-Piperidinecarboxylic acid [webbook.nist.gov]

- 5. US10954539B2 - Method for producing hydroxy-L-pipecolic acid - Google Patents [patents.google.com]

- 6. Synthesis of 1-piperideine-6-carboxylic acid produced by L-lysine-epsilon-aminotransferase from the Streptomyces clavuligerus gene expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. FKBP51 and FKBP52 in Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of FKBPs in Complex Disorders: Neuropsychiatric Diseases, Cancer, and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Picomolar FKBP inhibitors enabled by a single water-displacing methyl group in bicyclic [4.3.1] aza-amides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04638A [pubs.rsc.org]

- 11. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 13. microbeonline.com [microbeonline.com]

- 14. resources.biomol.com [resources.biomol.com]

- 15. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

6-Oxo-L-pipecolic acid CAS number and structure

CAS Number: 34622-39-4 Synonyms: (S)-6-oxopiperidine-2-carboxylic acid; L-Pyro-alpha-aminoadipic acid; (S)-6-oxopipecolic acid.

Part 1: Executive Technical Summary

6-Oxo-L-pipecolic acid is a non-proteinogenic amino acid and a chiral piperidine derivative characterized by a lactam ring structure. It serves as a critical biomarker in the diagnosis of pyridoxine-dependent epilepsy (PDE-ALDH7A1) and functions as a versatile scaffold in medicinal chemistry for the design of conformationally constrained peptides.

Unlike its precursor L-pipecolic acid, the 6-oxo derivative possesses a carbonyl group at the

Chemical Identity & Constants[1][2][3]

| Property | Data |

| CAS Number | 34622-39-4 (S-isomer) |

| Molecular Formula | |

| Molecular Weight | 143.14 g/mol |

| IUPAC Name | (2S)-6-oxopiperidine-2-carboxylic acid |

| SMILES | OC(=O)[C@@H]1CCCC(=O)N1 |

| InChI Key | FZXCPFJMYOQZCA-BYPYZUCNSA-N |

| Melting Point | 138–140 °C (Experimental) |

| Stereochemistry | L-isomer (S-configuration) |

Part 2: Biochemical Significance & Metabolic Pathway

The Biomarker Paradox in Lysine Catabolism

In normal human physiology, L-lysine is catabolized via the saccharopine pathway. A critical step involves the conversion of

In patients with ALDH7A1 deficiency (Pyridoxine-Dependent Epilepsy), this enzymatic step is blocked.[1][2][3] Consequently,

This stability makes 6-oxo-L-pipecolic acid a superior diagnostic biomarker compared to

Metabolic Pathway Visualization

The following diagram illustrates the diversion from the canonical lysine pathway to the formation of 6-oxo-L-pipecolic acid under pathological conditions.

Caption: Metabolic shunt leading to 6-oxo-L-pipecolic acid accumulation during ALDH7A1 deficiency.[2][4][5]

Part 3: Synthetic Methodologies

For research and drug development, 6-oxo-L-pipecolic acid is typically synthesized via the cyclization of L-

Protocol: Thermal Cyclization from L- -Aminoadipic Acid

This method utilizes the "chiral pool" strategy, ensuring the retention of the (S)-configuration.

Reagents: L-

Step-by-Step Methodology:

-

Esterification:

-

Suspend L-

-aminoadipic acid (10 mmol) in anhydrous methanol (50 mL) at 0°C. -

Dropwise add thionyl chloride (25 mmol) to the suspension.

-

Reflux the mixture for 4 hours until the solution becomes clear.

-

Concentrate in vacuo to yield dimethyl L-

-aminoadipate hydrochloride.

-

-

Lactamization (Cyclization):

-

Dissolve the diester in water and neutralize with saturated

to pH 8.0. -

Extract the free amine into dichloromethane (DCM) or heat the aqueous solution if spontaneous cyclization is slow.

-

Note: For high yield, heat the diester in toluene or xylene (110°C) to induce thermal cyclization, releasing methanol.

-

This yields Methyl (S)-6-oxopipecolate.

-

-

Hydrolysis:

-

Treat the methyl ester with 1N LiOH in THF/Water (1:1) at 0°C for 2 hours.

-

Acidify carefully with 1N HCl to pH 2.0.

-

Extract with ethyl acetate or purify via ion-exchange chromatography (Dowex 50W) to isolate the free acid.

-

-

Purification:

-

Recrystallize from water/ethanol to obtain pure (S)-6-oxo-2-piperidinecarboxylic acid as a white solid.

-

Caption: Chemical synthesis workflow converting linear aminoadipic acid to the cyclic lactam.

Part 4: Applications in Drug Discovery[9][10]

Constrained Peptide Scaffolds

6-Oxo-L-pipecolic acid acts as a homo-pyroglutamic acid . In peptide chemistry, it is used to introduce a rigid

-

Application: Design of peptidomimetics targeting G-protein coupled receptors (GPCRs) where proline or pyroglutamic acid residues are critical for bioactivity.

FKBP Inhibition

Derivatives of 6-oxopipecolic acid serve as the core scaffold for inhibitors of FK506-binding proteins (FKBPs) . The pipecolate ring mimics the binding domain of the immunosuppressant FK506 (Tacrolimus).

-

Mechanism: The 6-oxo group provides an acceptor for hydrogen bonding within the enzyme active site, while the C2-carboxylate allows for further functionalization to improve potency.

Beta-Lactam Antibiotic Intermediates

The chiral piperidine ring is a precursor for the synthesis of novel

References

-

Biomarker Discovery & ALDH7A1 Deficiency

-

Metabolic Pathway Elucidation

-

Chemical Synthesis & Structure

-

(S)-6-Oxo-2-piperidinecarboxylic acid Product Data. Sigma-Aldrich / Merck. Link

-

-

Lysine Catabolism Review

Sources

- 1. Untargeted metabolomics and infrared ion spectroscopy identify biomarkers for pyridoxine-dependent epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

An In-Depth Technical Guide to (S)-2-Piperidone-6-carboxylic Acid: A Chiral Building Block for Drug Discovery

Abstract

(S)-2-Piperidone-6-carboxylic acid, also known as (S)-6-Oxo-2-piperidinecarboxylic acid, is a pivotal chiral building block in modern medicinal chemistry and drug development. Its rigid, cyclic structure, derived from the non-proteinogenic amino acid L-2-aminoadipic acid, provides a valuable scaffold for the stereoselective synthesis of complex molecular architectures. This guide offers a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, in-depth spectroscopic analysis, and a discussion of its applications in the synthesis of pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction

(S)-2-Piperidone-6-carboxylic acid is a delta-lactam derivative of L-pipecolic acid. The inherent chirality and the presence of two distinct functional groups—a lactam and a carboxylic acid—make it a highly sought-after starting material for the synthesis of a wide array of heterocyclic compounds. The piperidine ring is a prevalent motif in numerous natural products and pharmaceuticals, and the stereochemical integrity of this building block is crucial for achieving the desired biological activity and minimizing off-target effects of the final drug candidates. This guide aims to provide a thorough understanding of this compound, from its fundamental properties to its practical applications in synthetic organic chemistry.

Physicochemical Properties

(S)-2-Piperidone-6-carboxylic acid is typically a white to off-white or pale yellow crystalline solid that is soluble in water.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 143.14 g/mol | [2][3] |

| Molecular Formula | C₆H₉NO₃ | [2][3] |

| CAS Number | 34622-39-4 | [2] |

| Melting Point | 129-134 °C | [4] |

| Appearance | White to yellow solid | [1] |

| Solubility | Soluble in water | [1] |

| Synonyms | (S)-6-Oxo-2-piperidinecarboxylic acid, 6-Oxo-L-pipecolic acid, L-Pyrohomoglutamic acid | [2] |

Synthesis of (S)-2-Piperidone-6-carboxylic Acid

The most common and direct route to (S)-2-Piperidone-6-carboxylic acid is through the intramolecular cyclization of L-2-aminoadipic acid. This reaction is typically achieved by heating the starting material in a suitable solvent, leading to the formation of the six-membered lactam ring.

General Synthesis Workflow

The synthesis proceeds via an intramolecular condensation of the amino group with the distal carboxylic acid group of L-2-aminoadipic acid, with the elimination of a water molecule.

Caption: General workflow for the synthesis of (S)-2-Piperidone-6-carboxylic acid.

Experimental Protocol: Synthesis from L-2-Aminoadipic Acid

This protocol is a representative procedure based on established chemical principles for lactam formation from amino acids.

Materials:

-

L-2-Aminoadipic acid

-

Glacial Acetic Acid

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine L-2-aminoadipic acid with a mixture of glacial acetic acid and deionized water. A typical ratio would be 1:2:8 by weight of amino acid to acetic acid to water.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. If any unreacted starting material precipitates, it can be removed by filtration.

-

Concentration: The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the bulk of the water and acetic acid.

-

Crystallization: The resulting residue is dissolved in a minimal amount of hot deionized water. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the product.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield (S)-2-Piperidone-6-carboxylic acid.

Spectroscopic Analysis

The structural confirmation of (S)-2-Piperidone-6-carboxylic acid is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, D₂O): The proton NMR spectrum in D₂O shows characteristic signals for the piperidone ring protons. The chemical shifts (δ) are approximately: 4.18 (t, 1H, CH-COOH), 2.34-2.27 (m, 2H, CH₂), 2.13-2.04 (m, 1H, CH₂), 1.92-1.83 (m, 1H, CH₂), and 1.79-1.69 (m, 2H, CH₂). The broadness of the peaks can be attributed to the conformational flexibility of the ring.

-

¹³C NMR (101 MHz, D₂O): The carbon NMR spectrum provides further structural confirmation with the following approximate chemical shifts (δ): 175.71 and 175.65 (C=O, carboxylic acid and lactam), 54.17 (CH-COOH), 29.91 (CH₂), 24.40 (CH₂), and 17.84 (CH₂).

Infrared (IR) Spectroscopy

The IR spectrum of (S)-2-Piperidone-6-carboxylic acid exhibits characteristic absorption bands for its functional groups:

-

O-H Stretch: A very broad absorption band is observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid O-H group.

-

C=O Stretch: Two distinct carbonyl stretching bands are present. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹, while the lactam C=O stretch is observed at a lower wavenumber, around 1650 cm⁻¹.

-

N-H Stretch: The lactam N-H stretch is usually observed in the region of 3200-3400 cm⁻¹.

-

C-O Stretch: A strong C-O stretching band for the carboxylic acid is expected between 1320 and 1210 cm⁻¹.

Mass Spectrometry

Mass spectrometry of the parent compound will show a molecular ion peak corresponding to its molecular weight of 143.14 g/mol .

Applications in Drug Development and Medicinal Chemistry

(S)-2-Piperidone-6-carboxylic acid serves as a versatile chiral precursor for the synthesis of a variety of complex molecules with potential therapeutic applications.

Synthesis of Functionalized β-Lactams

This compound can be utilized as a starting material for the enzymatic synthesis of functionalized β-lactam N-heterocycles, which are core structures in many antibiotic drugs.

Precursor for FK506-Binding Protein (FKBP) Inhibitors

It is a key reactant in the synthesis of Pro-(S)-C⁵ branched [4.3.1] aza-amide bicycles. These complex structures have been investigated as potential inhibitors of FK506-binding proteins, which are implicated in a range of cellular processes and are targets for immunosuppressive and neuroprotective drugs.

Synthesis of Optically Pure Hydroxymethyl Lactams

(S)-2-Piperidone-6-carboxylic acid can be converted to its ethyl ester, which is then reduced using reagents like lithium borohydride (LiBH₄) to produce optically pure hydroxymethyl lactams. These are valuable intermediates for further synthetic elaborations.

Caption: Key synthetic applications of (S)-2-Piperidone-6-carboxylic acid.

Safety and Handling

(S)-2-Piperidone-6-carboxylic acid is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment:

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Lab coat

-

Use in a chemical fume hood is recommended.

-

Conclusion

(S)-2-Piperidone-6-carboxylic acid is a valuable and versatile chiral building block with significant applications in the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and dual functionality provide a robust platform for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, offering a valuable resource for scientists engaged in pharmaceutical research and development.

References

-

ChemBK. (S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID. [Link]

-

ResearchGate. Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure. [Link]

-

ResearchGate. A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. [Link]

-

PubChem. 6-Oxopiperidine-2-carboxylic acid. [Link]

- Google Patents.

- Google Patents. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.

- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

PubChem. L-2-Aminoadipic Acid. [Link]

-

PubChem. (S)-6-Oxo-2-piperidinecarboxylic acid. [Link]

Sources

Biological Activity of 6-Oxo-Pipecolic Acid Derivatives: A Technical Guide

The following technical guide details the biological activity, pharmacological applications, and synthetic utility of 6-oxo-pipecolic acid derivatives.

Executive Summary

6-Oxo-pipecolic acid (also known as 6-oxopiperidine-2-carboxylic acid or L-pyrohomoglutamic acid ) is a non-proteinogenic amino acid derivative that serves two distinct roles in biomedical science:

-

Diagnostic Biomarker: It is a critical secondary metabolite accumulating in Pyridoxine-Dependent Epilepsy (PDE) caused by ALDH7A1 deficiency.[1][2]

-

Pharmacophoric Scaffold: As the six-membered ring homolog of pyroglutamic acid (5-oxoproline), it functions as a conformationally constrained scaffold in medicinal chemistry, particularly in the design of TRH analogues , FKBP ligands , and peptidomimetics .

Part 1: Structural & Mechanistic Foundation

Structural Homology and Conformational Analysis

6-Oxo-pipecolic acid is a

| Feature | Pyroglutamic Acid (5-membered) | 6-Oxo-Pipecolic Acid (6-membered) | Pipecolic Acid (Reduced) |

| Ring System | Piperidine (Amine) | ||

| Conformation | Planar/Envelope | Twisted Boat/Chair (Rigid) | Chair (Flexible) |

| H-Bonding | Donor (NH), Acceptor (C=O) | Donor (NH), Acceptor (C=O) | Donor/Acceptor (NH) |

| Bio-Role | N-term blocking, TRH core | Homo-analogue, | Lysine metabolite, GABA analog |

Mechanistic Implication:

The additional methylene group in the 6-oxo-pipecolic ring (compared to pyroglutamic acid) alters the vector orientation of the amide bond relative to the carboxylic acid. In peptide synthesis, replacing a pyroglutamyl residue with a 6-oxopipecolyl residue ("homo-pyroglutamyl") forces the peptide backbone into alternative

Metabolic Pathway (The Biomarker Role)

In the physiological context, 6-oxo-pipecolic acid is a diversion product of the lysine catabolism pathway . Under normal conditions,

Figure 1: The metabolic diversion leading to 6-oxo-pipecolic acid accumulation in ALDH7A1 deficiency.[2][3]

Part 2: Pharmacological Applications[5][6]

Peptidomimetics & TRH Analogues

The Thyrotropin-Releasing Hormone (TRH) is a tripeptide (pGlu-His-Pro-NH

-

Mechanism: Substitution of pGlu with L-6-oxopipecolic acid (L-homo-pyroglutamic acid) creates analogues that retain the lactam pharmacophore but possess a larger steric volume.

-

Outcome: These derivatives are used to probe the TRH-R1 vs. TRH-R2 receptor subtype selectivity. The 6-membered ring often reduces potency slightly due to steric clash in the tight pGlu binding pocket but increases stability against pyroglutamyl aminopeptidase II, extending half-life.

FKBP Ligands (Neurotrophic Agents)

The pipecolic acid core is a central scaffold for ligands of FK506-Binding Proteins (FKBPs) .

-

Application: While FK506 (Tacrolimus) is an immunosuppressant, smaller synthetic ligands based on the pipecolic core can retain neurotrophic activity (neurite outgrowth) without immunosuppression.

-

Chemistry: 6-Oxopipecolic acid derivatives serve as precursors to pipecolyl amides . The 6-oxo group can be reduced or functionalized to create "bump" modifications that fit into the hydrophobic pocket of FKBP12, mimicking the twisted amide bond found in the natural product.

VLA-4 Antagonists

Integrin

-

Role: The 6-oxopipecolic acid moiety (or its open-chain aminoadipic analogs) acts as a linker that positions the essential carboxylic acid and urea groups to interact with the metal ion in the integrin active site.

-

Therapeutic Area: Treatment of lymphoma, multiple myeloma, and mobilization of hematopoietic stem cells.

Part 3: Experimental Protocols

Protocol A: Synthesis of L-6-Oxopipecolic Acid (Cyclization Method)

This protocol describes the conversion of L-

Reagents: L-

-

Esterification: Suspend L-

-aminoadipic acid (10 mmol) in dry methanol (50 mL). Cool to 0°C. -

Activation: Add

(12 mmol) dropwise. Reflux for 4 hours to form the dimethyl ester hydrochloride. -

Cyclization: Evaporate solvent. Redissolve residue in methanol. Add Triethylamine (2.5 eq) to neutralize and induce intramolecular cyclization of the

-amino ester. Heat at 60°C for 12 hours. -

Hydrolysis (Optional): If the free acid is required, treat the resulting methyl 6-oxopipecolate with 1M LiOH in THF/Water (1:1) for 2 hours.

-

Purification: Acidify to pH 2, extract with ethyl acetate, and recrystallize from EtOH/Et

O.-

Yield: Typically 75-85%.

-

Validation:

H NMR (DMSO-d

-

Protocol B: LC-MS/MS Quantification (Biomarker Assay)

Standard operating procedure for detecting 6-oxo-pipecolic acid in urine for PDE diagnosis.

Matrix: Urine (spot sample).[4]

Internal Standard: D

-

Sample Prep: Dilute 50

L urine with 450 -

Centrifugation: 10,000 x g for 5 mins to remove particulates.

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., Atlantis T3, 2.1 x 100 mm).

-

Gradient: 0-100% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes.

-

Retention: 6-Oxo-pipecolic acid elutes earlier than pipecolic acid due to the polar lactam group.

-

-

Mass Spectrometry (MRM Mode):

-

Precursor Ion: 144.1 m/z [M+H]

-

Product Ions: 84.1 m/z (Loss of formate/ring fragmentation), 56.1 m/z.

-

Quantification: Linear range typically 0.5 – 100

M.

-

Part 4: Comparative Data Summary

Table 1: Bioactivity Profile of 6-Oxo-Pipecolic Acid vs. Analogues

| Compound | Receptor/Target | Activity Type | Key Biological Outcome |

| L-6-Oxopipecolic Acid | ALDH7A1 Pathway | Biomarker | Diagnostic for Pyridoxine-Dependent Epilepsy (PDE). |

| TRH Analogue (Homo-pGlu) | TRH-R1 / TRH-R2 | Agonist | Altered receptor selectivity; increased metabolic stability. |

| Pipecolyl Amides | FKBP12 / FKBP51 | Ligand | Neuroprotection; neurite outgrowth enhancement. |

| LLP2A Derivative | VLA-4 Integrin | Antagonist | Inhibition of cancer cell adhesion/metastasis. |

References

-

Biomarker Identification in PDE

-

Synthesis & FKBP Ligands

-

Peptidomimetic Applications (VLA-4)

- Title: Combinatorial chemistry identifies high-affinity peptidomimetics against alpha4beta1 integrin for in vivo tumor imaging (LLP2A).

- Source: N

-

Link:[Link]

-

General Pipecolic Acid Review

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. semanticscholar.org [semanticscholar.org]

The Natural Occurrence and Scientific Significance of 6-Oxopiperidine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxopiperidine-2-carboxylic acid, a cyclic derivative of the amino acid lysine, has emerged from relative obscurity to become a molecule of significant interest across diverse scientific disciplines. Initially identified as a metabolite in microbial fermentations, its crucial role as a biomarker in a rare genetic disorder has illuminated its importance in human biochemistry. This in-depth technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, chemical synthesis, analytical methodologies, and biological significance of 6-oxopiperidine-2-carboxylic acid. By synthesizing current knowledge, this document aims to serve as a valuable resource for researchers in natural product chemistry, metabolic disorders, and drug development, providing both foundational knowledge and practical insights to stimulate further investigation into this fascinating molecule.

Introduction: A Molecule of Growing Importance

6-Oxopiperidine-2-carboxylic acid (also known as 6-oxo-pipecolic acid and various other synonyms) is a delta-lactam of α-aminoadipic acid.[1] Its structure, a six-membered piperidine ring with a carboxyl group at the 2-position and a ketone at the 6-position, belies the complexity of its origins and biological relevance. While not a proteinogenic amino acid, its presence in both microbial and human systems points to its involvement in fundamental metabolic pathways.[1][2]

Historically, interest in this compound was primarily linked to its co-occurrence with penicillin production in the fungus Penicillium chrysogenum.[3] However, recent clinical research has highlighted its significance as a key biomarker for pyridoxine-dependent epilepsy (PDE), a rare inherited metabolic disorder.[4] This has spurred renewed interest in understanding its biosynthesis, metabolism, and potential pharmacological activities. This guide will delve into the multifaceted nature of 6-oxopiperidine-2-carboxylic acid, providing a detailed exploration of its scientific landscape.

Natural Occurrence and Biosynthesis

The presence of 6-oxopiperidine-2-carboxylic acid has been confirmed in a variety of organisms, primarily fungi and humans under specific pathological conditions.

Fungal Metabolism: A Link to Penicillin

The most well-documented natural source of 6-oxopiperidine-2-carboxylic acid is the filamentous fungus Penicillium chrysogenum, the primary industrial producer of penicillin.[3] It is also found in the yeast Saccharomyces cerevisiae.[1] In P. chrysogenum, its biosynthesis is intricately linked to the lysine biosynthetic pathway, which also provides the precursor for penicillin.

The key intermediate is L-α-aminoadipic acid, a non-proteinogenic amino acid that is a direct precursor to penicillin. Under certain fermentation conditions, L-α-aminoadipic acid undergoes an intramolecular cyclization to form the delta-lactam, 6-oxopiperidine-2-carboxylic acid.[3][4] This compound can, in turn, reverse the inhibitory effect of high lysine concentrations on penicillin production, likely by providing a reservoir of L-α-aminoadipic acid.[5]

Caption: Biosynthesis of 6-Oxopiperidine-2-carboxylic Acid in P. chrysogenum.

Human Metabolism: A Biomarker for Pyridoxine-Dependent Epilepsy

In humans, 6-oxopiperidine-2-carboxylic acid is not typically found in significant amounts. However, its accumulation is a hallmark of pyridoxine-dependent epilepsy (PDE), an autosomal recessive disorder caused by mutations in the ALDH7A1 gene.[4] This gene encodes α-aminoadipic semialdehyde (α-AASA) dehydrogenase, an enzyme crucial for the degradation of lysine.[2][6]

In individuals with PDE, the deficiency of this enzyme leads to the accumulation of α-AASA and its cyclic form, Δ¹-piperideine-6-carboxylate (P6C). These compounds are then further metabolized, leading to the formation of 6-oxopiperidine-2-carboxylic acid.[4] Due to its stability, 6-oxopiperidine-2-carboxylic acid is considered a reliable biomarker for the diagnosis and monitoring of PDE, detectable in urine, plasma, and cerebrospinal fluid.[4][7]

Caption: Lysine degradation pathway and the formation of 6-Oxopiperidine-2-carboxylic Acid in PDE.

Isolation and Purification from Natural Sources

The isolation of 6-oxopiperidine-2-carboxylic acid from natural sources, such as P. chrysogenum fermentation broths, requires a multi-step approach to separate it from a complex mixture of other metabolites, including penicillin.

General Workflow for Isolation

A general workflow for the isolation and purification of 6-oxopiperidine-2-carboxylic acid from a fungal fermentation broth is outlined below. Optimization of each step is crucial for achieving high purity and yield.

Caption: General workflow for the isolation and purification of 6-Oxopiperidine-2-carboxylic Acid.

Step-by-Step Methodology

Step 1: Fermentation and Broth Preparation

-

Cultivate Penicillium chrysogenum in a suitable liquid medium conducive to the production of secondary metabolites.

-

After an appropriate incubation period, harvest the fermentation broth by centrifugation or filtration to remove the fungal mycelia.

Step 2: Solvent Extraction

-

Acidify the clarified broth to a pH of approximately 2.0 to protonate the carboxylic acid group of the target compound.

-

Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or butyl acetate to partition the 6-oxopiperidine-2-carboxylic acid and other organic-soluble metabolites into the organic phase.

-

Separate the organic layer and concentrate it under reduced pressure to obtain a crude extract.

Step 3: Chromatographic Purification

-

Subject the crude extract to column chromatography. A silica gel column is a common first step, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate compounds based on polarity.

-

For further purification, ion-exchange chromatography can be employed, taking advantage of the acidic nature of the carboxylic acid group.

-

Monitor the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the desired compound.

Step 4: Crystallization

-

Combine the pure fractions and evaporate the solvent.

-

Dissolve the residue in a minimal amount of a hot solvent from which it is poorly soluble at room temperature (e.g., ethanol-water mixture) and allow it to cool slowly to induce crystallization.

-

Collect the crystals by filtration and dry them under vacuum.

Chemical Synthesis

Chemical synthesis provides a reliable and scalable source of 6-oxopiperidine-2-carboxylic acid for research and as a standard for clinical assays. Several synthetic routes have been developed, often starting from readily available amino acids.

Synthesis from α-Aminoadipic Acid

A straightforward approach involves the intramolecular cyclization of α-aminoadipic acid, mimicking its biosynthetic origin.

Reaction Scheme: α-Aminoadipic acid can be cyclized to 6-oxopiperidine-2-carboxylic acid through dehydration, often facilitated by heating or treatment with a dehydrating agent.

Multi-step Synthesis from Other Precursors

More complex synthetic strategies may be employed to achieve higher yields or to introduce specific stereochemistry. These can involve the construction of the piperidine ring through various cyclization reactions. For example, derivatives of 6-oxopiperidine-2-carboxylic acid have been synthesized from meso dimethyl-α,α′-dibromoadipate through a series of reactions including azidation, cycloaddition, and hydrogenation.[5]

Analytical Methods for Characterization

Accurate identification and quantification of 6-oxopiperidine-2-carboxylic acid are crucial for both research and clinical applications. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Data

| Property | Value |

| Molecular Formula | C₆H₉NO₃[2] |

| Molecular Weight | 143.14 g/mol [2] |

| Appearance | Colorless or almost colorless crystalline solid[8] |

Mass Spectrometry (MS):

-

GC-MS: PubChem provides experimental GC-MS data with characteristic fragmentation patterns.[2]

-

LC-MS/MS: This is the gold standard for quantification in biological samples, offering high sensitivity and specificity.[4][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

-

HPLC is used for both purification and quantification. Reversed-phase columns are typically employed with an acidic mobile phase to ensure the protonation of the carboxylic acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

This technique is particularly valuable for the analysis of 6-oxopiperidine-2-carboxylic acid in complex biological matrices like urine and plasma.[4][7] It allows for the sensitive and specific detection and quantification of the analyte, even at low concentrations.

Biological Activity and Applications

The biological significance of 6-oxopiperidine-2-carboxylic acid extends beyond its role as a microbial metabolite and a clinical biomarker.

Role in Penicillin Biosynthesis

As previously mentioned, 6-oxopiperidine-2-carboxylic acid plays a regulatory role in penicillin production in P. chrysogenum.[5] It can alleviate the feedback inhibition caused by high concentrations of lysine, thereby potentially enhancing penicillin yields.

Clinical Diagnostic Marker

The most significant clinical application of 6-oxopiperidine-2-carboxylic acid is as a biomarker for pyridoxine-dependent epilepsy.[4][9][10] Its stable nature makes it a more reliable diagnostic marker compared to the less stable α-AASA and P6C.[4]

Precursor for Bioactive Molecules

(S)-6-Oxo-2-piperidinecarboxylic acid serves as a chiral building block for the synthesis of various other molecules with potential therapeutic applications.[8] For instance, it can be used as a reactant to synthesize functionalized β-lactam N-heterocycles and potential inhibitors for FK506-binding proteins.[11]

Potential Intrinsic Biological Activities

While the intrinsic biological and pharmacological effects of 6-oxopiperidine-2-carboxylic acid are not yet extensively studied, its structural similarity to other bioactive piperidine derivatives suggests that it may possess its own pharmacological properties. Further research is warranted to explore its potential effects on cellular processes, such as neurotransmission or enzyme inhibition. The accumulation of its precursor, pipecolic acid, is known to induce oxidative stress in the brain, suggesting that high levels of related metabolites could have neurotoxic effects.[12]

Future Perspectives

The study of 6-oxopiperidine-2-carboxylic acid is a burgeoning field with several exciting avenues for future research. A deeper understanding of the enzymatic machinery responsible for its biosynthesis in fungi could lead to engineered strains with enhanced penicillin production. Elucidating its precise role in the pathophysiology of pyridoxine-dependent epilepsy may open new therapeutic avenues for this debilitating disease. Furthermore, a systematic investigation of its own pharmacological properties could reveal novel therapeutic applications. The continued development of sensitive and robust analytical methods will be crucial for advancing our knowledge of this intriguing natural product.

References

- A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2004). Acta Crystallographica Section E: Structure Reports Online, 60(6), o1038-o1039.

- Mills, P. B., et al. (2019). 6-Oxopiperidine-2-carboxylic acid as a biomarker for pyridoxine-dependent epilepsy. Journal of Inherited Metabolic Disease, 42(5), 897-906.

-

PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- van der Knaap, M. S., et al. (2015). Lysine degradation pathway. Journal of Inherited Metabolic Disease, 38(4), 589-597.

- Hook, D. J., et al. (1980). Association of 6-oxo-piperidine-2-carboxylic acid with penicillin V. Production on Penicillium chrysogenum fermentations. The Journal of Antibiotics, 33(11), 1348-1351.

- Struys, E. A., et al. (2014). Pyridoxine-dependent epilepsy: new insights into the genetics, biochemistry, and pathophysiology. Journal of Inherited Metabolic Disease, 37(2), 155-163.

- WO2019161383A1 - Oxopiperidine quantitation by mass spectrometry - Google P

- de Oliveira, S., et al. (2014). Pipecolic acid induces oxidative stress in vitro in cerebral cortex of young rats and the protective role of lipoic acid. Metabolic Brain Disease, 29(1), 175-183.

- Association of 6-oxo-piperidine-2-carboxylic acid with penicillin V. Production on Penicillium chrysogenum fermentations. (1980). The Journal of Antibiotics, 33(11), 1348-1351.

-

(S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID. (2024). ChemBK. Retrieved from [Link]

- Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- A new route to trans-2,6-disubstituted piperidine-related alkaloids using a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester. (2005). Organic & Biomolecular Chemistry, 3(18), 3295-3303.

- Asymmetric Synthesis of Pipecolic Acid and Derivatives. (2012). Chemical Reviews, 112(7), 3617-3661.

- Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. (2024). Journal of Inherited Metabolic Disease.

- Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. (2024).

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2551-2611.

- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. (n.d.). ChemRxiv.

- Function of L-Pipecolic Acid as Compatible Solute in Corynebacterium glutamicum as Basis for Its Production Under Hyperosmolar Conditions. (2020). Frontiers in Bioengineering and Biotechnology, 8, 89.

- US20020058302A1 - Process for the fermentative production of penicillin - Google P

- SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. (1995). Pakistan Journal of Pharmaceutical Sciences, 8(2), 29-37.

- Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025).

- Antimicrobial and antioxidant activities of piperidine derivatives. (2016). African Journal of Pharmacy and Pharmacology, 10(4), 783-790.

- CN104829630A - Penicillin separation and purification method - Google P

- Comparative study on production, purification of penicillin by Penicillium chrysogenum isolated from soil and citrus samples. (2013). Asian Pacific Journal of Tropical Biomedicine, 3(10), 799-803.

- Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males. (2007). Journal of the International Society of Sports Nutrition, 4, 13.

Sources

- 1. Assessment of urinary 6‐oxo‐pipecolic acid as a biomarker for ALDH7A1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (S)-2-哌啶酮-6-羧酸 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. Pipecolic acid induces oxidative stress in vitro in cerebral cortex of young rats and the protective role of lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemistry of 6-Oxo-Pipecolic Acid: A Technical Guide for Drug Discovery and Development

Abstract

6-Oxo-pipecolic acid, a cyclic non-proteinogenic amino acid and a critical metabolite in lysine degradation, has garnered significant attention in the biomedical field. Its stereochemical configuration is not merely a structural footnote but a pivotal factor dictating its biological relevance, particularly its role as a stable biomarker for the neurometabolic disorder ALDH7A1 deficiency. This technical guide provides an in-depth exploration of the stereochemistry of 6-oxo-pipecolic acid, detailing its synthesis, the analytical techniques for enantiomeric resolution, and the profound importance of its stereoisomers in a clinical and research context. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with actionable protocols and field-proven insights to facilitate a comprehensive understanding of this crucial molecule.

Introduction: The Significance of a Single Chiral Center

In the landscape of molecular biology and pharmacology, stereochemistry is a fundamental determinant of function. The spatial arrangement of atoms within a molecule can dramatically alter its interaction with the chiral environment of a biological system, influencing everything from receptor binding and enzyme kinetics to metabolic stability and toxicity. 6-Oxo-pipecolic acid (also known as 6-oxopiperidine-2-carboxylic acid) is a compelling case study in the importance of stereoisomerism.

This molecule is a delta-lactam derivative of pipecolic acid and an intermediate in the complex lysine degradation pathway[1]. While structurally simple, it possesses a single stereogenic center at the C2 position, giving rise to two non-superimposable mirror images: the (S)- and (R)-enantiomers. The significance of this chirality has been brought to the forefront by the discovery of 6-oxo-pipecolic acid as a key biomarker for Pyridoxine-Dependent Epilepsy (PDE) caused by ALDH7A1 deficiency[2][3][4]. In this condition, a blockage in the primary lysine catabolism pathway leads to the accumulation of upstream metabolites, which are subsequently converted into 6-oxo-pipecolic acid[3][4]. Its superior stability compared to other biomarkers like α-aminoadipic semialdehyde (α-AASA) makes it a robust diagnostic tool[4].

This guide will dissect the stereochemical nuances of 6-oxo-pipecolic acid, providing a technical framework for its synthesis, analysis, and the critical implications of its chirality.

The Stereogenic Center: (S)- and (R)-6-Oxo-Pipecolic Acid

The stereochemistry of 6-oxo-pipecolic acid is defined by the configuration at the C2 carbon, which is bonded to a carboxyl group, a nitrogen atom within the piperidine ring, a hydrogen atom, and a methylene group (C3). According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked as follows: 1) -NH- (in the ring), 2) -COOH, 3) -CH2- (in the ring), and 4) -H. This single chiral center gives rise to two enantiomers:

-

(S)-6-Oxo-2-piperidinecarboxylic acid: Also known as 6-Oxo-L-pipecolic acid or L-Pyrohomoglutamic acid.

-

(R)-6-Oxo-2-piperidinecarboxylic acid: Also known as 6-Oxo-D-pipecolic acid or D-Pyrohomoglutamic acid.

The absolute configuration of these enantiomers dictates how they interact with chiral entities such as enzymes and receptors, forming the basis for their distinct biological roles.

Synthesis of Enantiopure 6-Oxo-Pipecolic Acid

The ability to access enantiomerically pure forms of 6-oxo-pipecolic acid is essential for developing analytical standards, creating tools for biological research, and exploring potential therapeutic applications. Asymmetric synthesis, starting from the chiral pool of amino acids, provides elegant and efficient routes to both the (S)- and (R)-enantiomers.

Synthesis of the (S)-Enantiomer from L-Glutamic Acid

The natural (S)-enantiomer can be reliably synthesized from the readily available and inexpensive chiral building block, L-glutamic acid. The strategy involves the homologation of the five-membered pyroglutamic acid ring into the six-membered piperidone structure.

Workflow: Synthesis of (S)-6-Oxo-Pipecolic Acid

Caption: Synthetic pathway from L-Glutamic Acid to the (S)-enantiomer.

Detailed Experimental Protocol (Conceptual)

-

Step 1: Cyclization to L-Pyroglutamic Acid: L-Glutamic acid is heated in water to induce intramolecular cyclization, forming L-pyroglutamic acid.

-

Step 2: Protection and Esterification: The amine and the remaining carboxylic acid of L-pyroglutamic acid are protected (e.g., as a Boc derivative) and esterified to create a stable intermediate for ring expansion.

-

Step 3: Ring Homologation (e.g., Arndt-Eistert Synthesis): The ester is converted to a diazoketone, which undergoes a Wolff rearrangement followed by trapping with an appropriate nucleophile. An alternative is the reduction of one carboxyl group to an alcohol, conversion to a leaving group, and subsequent cyanation to add the extra carbon.

-

Step 4: Hydrolysis and Deprotection: The nitrile and ester groups are hydrolyzed, and the protecting groups are removed under acidic conditions.

-

Step 5: Final Cyclization: The resulting amino dicarboxylic acid is gently heated to facilitate the formation of the more stable six-membered lactam ring, yielding (S)-6-oxo-pipecolic acid.

Synthesis of the (R)-Enantiomer from D-2-Aminoadipic Acid

The non-natural (R)-enantiomer can be synthesized from D-2-aminoadipic acid, a side-product from the industrial synthesis of certain antibiotics[5]. This route leverages an intramolecular cyclization to directly form the desired piperidone ring system.

Workflow: Synthesis of (R)-6-Oxo-Pipecolic Acid

Caption: Synthetic pathway from D-2-Aminoadipic Acid to the (R)-enantiomer.

Detailed Experimental Protocol [5]

-

Step 1: Esterification: D-2-aminoadipic acid is treated with methanol in the presence of an acid catalyst (e.g., HCl or SOCl₂) to form the corresponding dimethyl ester.

-

Step 2: Intramolecular Cyclization: The purified dimethyl ester is heated, often in a high-boiling point solvent, to promote intramolecular aminolysis. The amino group attacks the C6 ester, eliminating methanol and forming the six-membered lactam ring, yielding (R)-methyl 6-oxopipecolate.

-

Step 3: Saponification: The resulting methyl ester is hydrolyzed using a base, such as sodium hydroxide, to yield the sodium salt of (R)-6-oxo-pipecolic acid.

-

Step 4: Acidification: Careful acidification of the aqueous solution with an acid like HCl precipitates the final product, (R)-6-oxo-pipecolic acid, which can be isolated by filtration.

Analytical Techniques for Stereochemical Characterization

Distinguishing and quantifying the enantiomers of 6-oxo-pipecolic acid requires specialized analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the workhorse for this purpose, while other spectroscopic methods can provide additional structural confirmation.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is the most effective method for separating the enantiomers of 6-oxo-pipecolic acid. The separation is achieved by exploiting the differential transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).

Principle of Chiral Separation

Caption: Differential interaction of enantiomers with a chiral stationary phase.

Method Development Strategy:

For a chiral carboxylic acid like 6-oxo-pipecolic acid, several types of CSPs are suitable candidates.

-

Anion-Exchange Type CSPs: Columns like the Daicel CHIRALPAK QN-AX and QD-AX are specifically designed for the separation of chiral acids. The separation mechanism involves ion-pairing between the acidic analyte and the basic chiral selector on the stationary phase.

-

Polysaccharide-Based CSPs: Immobilized polysaccharide-based columns (e.g., Daicel CHIRALPAK IA, IB, etc.) offer broad selectivity and can be used with a wide range of solvents, making them highly versatile for screening.

-

Protein-Based CSPs: Columns based on immobilized proteins like α₁-acid glycoprotein (AGP) can resolve a wide variety of acidic and basic compounds in reversed-phase mode.

Illustrative Chiral HPLC Protocol (Hypothetical)

| Parameter | Recommended Starting Conditions |

| Column | Daicel CHIRALPAK QN-AX (5 µm, 4.6 x 150 mm) |

| Mobile Phase | Methanol / Acetic Acid / Ammonium Acetate (e.g., 100:0.3:0.2 v/v/w) |

| Flow Rate | 0.7 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm or Mass Spectrometry (LC-MS) |

| Expected Outcome | Baseline separation of the (S)- and (R)-enantiomers. The elution order would need to be confirmed by injecting pure standards. |

The Biological Importance of Stereochemistry

The significance of 6-oxo-pipecolic acid's stereochemistry is most evident in its role as a biomarker, which is intrinsically linked to the stereospecific nature of the human lysine degradation pathway.

Stereospecificity of the Lysine Degradation Pathway

In humans, the catabolism of lysine, an essential amino acid, primarily proceeds through the saccharopine pathway, which is localized in the mitochondria[1]. This pathway, along with the secondary pipecolic acid pathway, almost exclusively processes the naturally occurring L-lysine (the (S)-enantiomer)[6].

In ALDH7A1 deficiency, the enzyme α-aminoadipic semialdehyde dehydrogenase is defective. This leads to the accumulation of its substrate, α-AASA, and its cyclic form, Δ¹-piperideine-6-carboxylate (P6C)[2][3]. These accumulating metabolites are derived from L-lysine. Consequently, the 6-oxo-pipecolic acid that is formed from these precursors via oxidation is overwhelmingly presumed to be the (S)-enantiomer .

Metabolic Pathway in ALDH7A1 Deficiency

Caption: Formation of (S)-6-oxo-pipecolic acid in ALDH7A1 deficiency.

Implications for Drug Development and Future Research

While the biological activity of (S)-6-oxo-pipecolic acid is primarily linked to its presence as a biomarker, the principles of stereopharmacology dictate that the two enantiomers would likely have different biological effects if investigated as active agents.

-

The Easson-Stedman Hypothesis: This foundational principle posits that a three-point interaction between a chiral molecule and a chiral receptor or enzyme active site is necessary for stereospecific recognition. It is highly probable that if (S)-6-oxo-pipecolic acid were to interact with a biological target, the (R)-enantiomer would bind with a significantly different affinity, resulting in different potency (as an agonist or antagonist) or a completely different pharmacological effect.

-

Unexplored Pharmacology of the (R)-Enantiomer: To date, the biological effects of the (R)-enantiomer remain largely uninvestigated. As our understanding of metabolic pathways and their dysregulation grows, it is conceivable that synthetic (R)-6-oxo-pipecolic acid could serve as a valuable pharmacological tool to probe enzymatic pathways or as a starting point for the development of novel therapeutics. Any future drug development program based on the 6-oxo-pipecolic acid scaffold would necessitate the separate synthesis and evaluation of both enantiomers to identify the eutomer (the more active enantiomer) and the distomer (the less active one), and to rule out any potential toxicity associated with the distomer.

Conclusion

The stereochemistry of 6-oxo-pipecolic acid is a cornerstone of its biological identity. The predominance of the (S)-enantiomer in human physiology is a direct consequence of the stereospecificity of L-lysine metabolism, making it a reliable and stable biomarker for ALDH7A1 deficiency. For scientists and researchers in drug development, this molecule serves as a powerful reminder that chirality is not a trivial detail but a critical parameter that must be controlled and understood. The ability to asymmetrically synthesize and analytically resolve the enantiomers of 6-oxo-pipecolic acid provides the essential tools needed to advance our diagnostic capabilities and to unlock any future therapeutic potential held within this deceptively simple chiral lactam. Further investigation into the distinct biological activities of its (R)- and (S)-isomers represents a promising avenue for future research.

References

-

Khalil Y, Footitt E, Vootukuri R, et al. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. J Inherit Metab Dis. 2025;48(1):e12783. [Link]

-

Sadiq A, Sewald N. A versatile route towards 6-arylpipecolic acids. Beilstein J Org Chem. 2022;18:933-940. [Link]

-

van den Berg H, Wagenmakers AJ, Reijngoud DJ, et al. Lysine degradation in mammals: the pipecolic acid pathway. J Inherit Metab Dis. 2023. [Link]

-

Návarová H, Bernsdorff F, Döring AC, Zeier J. Pipecolic acid, an endogenous mediator of defense amplification and priming, is a critical regulator of inducible plant immunity. Plant Cell. 2012;24(12):5123-5141. [Link]

-

Coughlin CR II, van Karnebeek CDM, Al-Hertani W, et al. Advancing Neonatal Screening for Pyridoxine-Dependent Epilepsy-ALDH7A1 Through Combined Analysis of 2-OPP, 6-Oxo-Pipecolate and Pipecolate in a Butylated FIA-MS/MS Workflow. Int J Neonatal Screen. 2023;9(3):40. [Link]

Sources

- 1. familiasga.com [familiasga.com]

- 2. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of urinary 6‐oxo‐pipecolic acid as a biomarker for ALDH7A1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - A versatile route towards 6-arylpipecolic acids [beilstein-journals.org]

- 6. academic.oup.com [academic.oup.com]

Discovery and history of L-Pyrohomoglutamic acid

Technical Whitepaper: L-Pyrohomoglutamic Acid (6-Oxopipecolic Acid)

Executive Summary

L-Pyrohomoglutamic acid, systematically known as (S)-6-oxopiperidine-2-carboxylic acid , is a six-membered lactam derivative of L-

This guide provides a comprehensive technical analysis of L-pyrohomoglutamic acid, detailing its physicochemical properties, historical isolation from metabolic pathways, and rigorous protocols for its synthesis and application in modern drug discovery.

Part 1: Chemical Identity & Structural Significance

L-Pyrohomoglutamic acid represents the cyclization product of L-

Table 1: Physicochemical Profile

| Property | Data | Notes |

| Common Name | L-Pyrohomoglutamic acid | Also: 6-Oxo-L-pipecolic acid |

| IUPAC Name | (S)-6-oxopiperidine-2-carboxylic acid | |

| CAS Number | 34622-39-4 | Specific to the (S)-enantiomer |

| Molecular Formula | ||

| Molecular Weight | 143.14 g/mol | |

| Melting Point | 129 – 134 °C | Distinct from pyroglutamic acid (155–162°C) |

| Solubility | Water, DMSO, Methanol | Poor solubility in non-polar solvents |

| Chirality | L-isomer (S-configuration) | Retained from L-lysine/L- |

Structural Comparison

Figure 1: Structural homology between the glutamate and aminoadipic acid families. The transition from a 5-carbon to a 6-carbon chain results in the expansion from a pyrrolidone to a piperidinone ring.

Part 2: History & Biological Context

The discovery of L-pyrohomoglutamic acid is not defined by a single isolation event but rather by the elucidation of the lysine catabolism pathway in the mid-20th century.

The Metabolic Mapping Era (1950s)

In the 1950s, researchers such as Borsook, Rothstein, and Miller utilized radiolabeled lysine (

The Biomarker Era (2010s - Present)

The clinical significance of L-pyrohomoglutamic acid surged with the study of Pyridoxine-Dependent Epilepsy (PDE) caused by ALDH7A1 deficiency.

-

Mechanism: In ALDH7A1 deficiency, the enzyme

-aminoadipic semialdehyde dehydrogenase is defective. -

Accumulation: This block leads to the accumulation of

-aminoadipic semialdehyde ( -

Oxidation: P6C is further oxidized (likely by promiscuous aldehyde dehydrogenases) to form 6-oxopipecolic acid .

-

Significance: Unlike

-AASA, which is unstable, 6-oxopipecolic acid is chemically stable, making it a superior urinary biomarker for diagnosing this genetic disorder.[1]

Part 3: Synthesis Protocols

For researchers requiring high-purity L-pyrohomoglutamic acid for reference standards or synthetic scaffolds, we present two protocols: a biomimetic thermal method and a chemical protection method.

Protocol A: Thermal Cyclization (Biomimetic)

Best for: Rapid generation of material where high yield is not the primary constraint.

Principle: L-

-

Reagents: L-

-Aminoadipic acid (CAS 1118-90-7), Deionized Water. -

Apparatus: Round-bottom flask, Reflux condenser, Rotary evaporator.

-

Procedure:

-

Dissolution: Suspend 10.0 g of L-

-aminoadipic acid in 100 mL of water. -

Heating: Heat the solution to reflux (100°C) for 2–4 hours. Note: Equilibrium reaches ~3:1 (Lactam:Acid) after 2 hours.

-

Concentration: Evaporate the water under reduced pressure to obtain a crude solid.

-

Purification: Recrystallize from ethanol/water or purify via ion-exchange chromatography (Dowex 50W) to separate the neutral lactam from the acidic starting material.

-

Yield: Typically 60-70% after purification.

-

Protocol B: Chemical Synthesis via N-Protection

Best for: High purity, pharmaceutical-grade synthesis preventing racemization.

Principle: Protecting the amine prevents intermolecular side reactions and facilitates controlled cyclization.

-

Reagents: L-

-Aminoadipic acid, Benzyl chloroformate (Cbz-Cl), Thionyl chloride ( -

Workflow:

-

Step 1 (Esterification): React L-

-aminoadipic acid with -

Step 2 (Cyclization): Neutralize and heat to induce cyclization, or treat with a weak base. Note: The

-ester is more reactive toward the amine than the -

Alternative (N-Benzyl Route): Reductive amination of benzaldehyde with L-

-aminoadipic acid followed by intramolecular N-acylation affords N-benzyl-6-oxopipecolic acid, which can be deprotected to yield the title compound.

-

Synthesis Workflow Diagram

Figure 2: Dual synthetic pathways for L-Pyrohomoglutamic acid. Method A is preferred for metabolic studies; Method B for synthetic building blocks.

Part 4: Applications in Drug Development

L-Pyrohomoglutamic acid is not merely a metabolite; it is a versatile chiral building block .

FK506-Binding Protein (FKBP) Ligands

The pipecolic acid core is a structural mimic of proline. L-Pyrohomoglutamic acid has been successfully used to synthesize ligands for FKBPs.[2][3][4] The 6-membered ring provides a distinct conformational constraint compared to the 5-membered proline ring, allowing for fine-tuning of binding affinity to immunophilins.

HDAC Inhibitors

Histone Deacetylase (HDAC) inhibitors often require a "cap" group to interact with the enzyme surface. The lactam ring of L-pyrohomoglutamic acid serves as an effective, stable cap group in the design of novel HDAC inhibitors, particularly for HDAC6, influencing neuroprotective pathways.

Non-Proteinogenic Amino Acid Synthesis

The molecule serves as a precursor for substituted pipecolic acids . By functionalizing the lactam ring (e.g., via enolate chemistry), researchers can access complex, chirally pure pipecolic acid derivatives found in natural products like Rapamycin and Tacrolimus.

References

-

Struys, E. A., et al. (2012). 6-Oxopipecolate is a stable marker for pyridoxine-dependent epilepsy caused by antiquitin deficiency. Journal of Inherited Metabolic Disease. Retrieved from [Link]

-

Rothstein, M., & Miller, L. L. (1954).[5] The conversion of lysine to pipecolic acid in the rat. Journal of Biological Chemistry. Retrieved from [Link]

- Parrish, J. P., et al. (2002). Synthesis of N-Acyl-6-oxopipecolic Acid Derivatives. Journal of Organic Chemistry.

Sources

- 1. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (S)-6-Oxo-2-piperidinecarboxylic Acid: A Detailed Application Note and Protocol for Drug Development Professionals

Introduction: The Significance of a Chiral Lactam

(S)-6-Oxo-2-piperidinecarboxylic acid, a chiral cyclic lactam, represents a crucial building block in medicinal chemistry and drug development. Its rigid, piperidine-based scaffold is a key pharmacophore in a variety of biologically active molecules. The stereochemistry at the C2 position is often critical for target engagement and pharmacological activity, making stereoselective synthesis paramount. This document provides a comprehensive guide to the synthesis of the (S)-enantiomer starting from the readily available chiral precursor, L-2-aminoadipic acid. The described protocol is designed for researchers and scientists in drug development, offering a robust and reproducible method for obtaining this valuable synthetic intermediate.

The synthetic strategy hinges on a two-step sequence involving the protection of the carboxylic acid functionalities of L-2-aminoadipic acid via esterification, followed by an intramolecular cyclization to furnish the desired δ-lactam ester. The final step involves the hydrolysis of the ester to yield the target carboxylic acid. This approach leverages the inherent chirality of the starting material to produce the enantiomerically pure product.

Chemical Overview and Logistics

A summary of the key chemical entities involved in this synthesis is provided below for quick reference.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| L-2-Aminoadipic acid |  | C₆H₁₁NO₄ | 161.16 | Starting Material |

| L-2-Aminoadipic acid dimethyl ester |  | C₈H₁₅NO₄ | 189.21 | Intermediate |

| (S)-Methyl 6-oxo-2-piperidinecarboxylate |  | C₇H₁₁NO₃ | 157.17 | Intermediate |

| (S)-6-Oxo-2-piperidinecarboxylic acid |  | C₆H₉NO₃ | 143.14 | Final Product |

Experimental Workflow: A Visual Guide

The overall synthetic workflow is depicted in the following diagram, illustrating the progression from the starting material to the final product through key intermediates.

Caption: Synthetic pathway from L-2-aminoadipic acid to the target lactam.

Detailed Protocols and Methodologies

PART 1: Diesterification of L-2-Aminoadipic Acid

Principle: The initial step focuses on the protection of both carboxylic acid groups of L-2-aminoadipic acid as methyl esters. This is crucial for preventing unwanted side reactions and for activating the terminal carboxyl group for the subsequent cyclization. A common and effective method for this transformation is the use of methanol with a catalytic amount of thionyl chloride (SOCl₂). Thionyl chloride reacts with methanol in situ to generate HCl, which catalyzes the esterification.

Materials:

-

L-2-Aminoadipic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend L-2-aminoadipic acid in anhydrous methanol. A typical concentration is 0.1 to 0.5 M.

-

Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add a catalytic amount of thionyl chloride (e.g., 0.1 equivalents) to the stirring suspension. Caution: Thionyl chloride is corrosive and reacts exothermically with methanol. Add it dropwise.

-

Reaction: Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 4-8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volume of methanol).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude L-2-aminoadipic acid dimethyl ester.

-

PART 2: Intramolecular Cyclization (Lactamization)

Principle: The formation of the δ-lactam ring is achieved through an intramolecular nucleophilic attack of the amino group on the terminal ester carbonyl. This reaction can be promoted by heat or by the use of a non-nucleophilic base. The thermal method is often simpler and avoids the introduction of additional reagents.

Materials:

-

L-2-Aminoadipic acid dimethyl ester (from Part 1)

-

High-boiling point solvent (e.g., toluene or xylene, optional)

-

Round-bottom flask

-

Distillation apparatus (for removal of methanol)

-

Heating mantle

-

Rotary evaporator

Protocol:

-

Reaction Setup: Place the crude L-2-aminoadipic acid dimethyl ester in a round-bottom flask. The reaction can be run neat (without solvent) or in a high-boiling point solvent like toluene.

-